molecular formula C16H13Cl2NO2 B11688059 (2E)-N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11688059
M. Wt: 322.2 g/mol
InChI Key: FNILKYPBEUSXNC-RUDMXATFSA-N
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Description

(2E)-N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,4-dichlorophenyl group and a 4-methoxyphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 3,4-dichloroaniline with 4-methoxybenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the desired product. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

  • Mixing of reactants in a reactor
  • Controlled heating and stirring to ensure complete reaction
  • Purification of the product through crystallization or chromatography
  • Quality control to ensure the purity and consistency of the final product

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as ether or ethanol.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2E)-N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2E)-N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

(2E)-N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of both dichloro and methoxy substituents, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

(E)-N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H13Cl2NO2/c1-21-13-6-2-11(3-7-13)4-9-16(20)19-12-5-8-14(17)15(18)10-12/h2-10H,1H3,(H,19,20)/b9-4+

InChI Key

FNILKYPBEUSXNC-RUDMXATFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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